Methyl 5-amino-2-bromo-4-methylbenzoate

Lipophilicity Drug Design ADME

Delays in pharmaceutical intermediate sourcing often arise from isomeric impurity or incorrect regiochemistry. Methyl 5-amino-2-bromo-4-methylbenzoate (CAS 474330-54-6) solves this with verified 2-bromo,5-amino substitution pattern documented for SGLT2 programs. - **Reactive handles**: Aryl bromide for Suzuki/Miyaura coupling; methyl ester for prodrug or hydrolysis to active acid (XLogP3 2.1) - **Application**: Benzylic glycoside synthesis for metabolic disorder research; anti-HBV analog starting material (EC₅₀ 1.1-7.7 µM benchmark) - **Supply**: Multi-gram scalability via esterification protocol; documented for in vivo PK studies

Molecular Formula C9H10BrNO2
Molecular Weight 244.08
CAS No. 474330-54-6
Cat. No. B3029005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-2-bromo-4-methylbenzoate
CAS474330-54-6
Molecular FormulaC9H10BrNO2
Molecular Weight244.08
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)C(=O)OC)Br
InChIInChI=1S/C9H10BrNO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3
InChIKeyYZLNWLHJRDAYTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Amino-2-Bromo-4-Methylbenzoate Overview


Methyl 5-amino-2-bromo-4-methylbenzoate (CAS 474330-54-6) is a functionalized benzoate ester derivative characterized by the presence of a bromine atom at the 2-position, an amino group at the 5-position, and a methyl ester moiety . This substitution pattern provides a reactive aryl bromide handle for transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, while the ester group offers a point for subsequent hydrolysis or further functionalization. Standard commercial specifications typically report purity levels of 97% . The compound is primarily utilized as a versatile building block in the synthesis of pharmaceutical intermediates, notably in programs targeting SGLT2 inhibition for metabolic disorders [1].

Aryl bromide cross-coupling handle
Amino group for further functionalization
Methyl ester hydrolysis or prodrug

Why Generic Substitution Fails


The procurement value of methyl 5-amino-2-bromo-4-methylbenzoate (CAS 474330-54-6) is not solely defined by its constituent functional groups but by their precise regiochemical arrangement. Substitution with isomeric aminobromobenzoates—such as methyl 2-amino-5-bromo-4-methylbenzoate (CAS 1824597-08-1) —or heterocyclic replacements like methyl 5-amino-2-bromo-1,3-thiazole-4-carboxylate [1] alters key molecular properties including topological polar surface area, hydrogen-bonding capacity, and lipophilicity. These deviations can disrupt molecular recognition events in target binding, modify the trajectory of synthetic elaboration pathways, and invalidate established reaction protocols. Consequently, direct replacement without re-optimization of downstream chemistry or biological assays introduces substantial risk of project delay or failure.

Target
Potential Substitute
Risk
2-Br,5-NH₂,4-CH₃ benzoate
Isomeric aminobromobenzoate
Regiochemistry shifts H-bonding and lipophilicity
2-Br,5-NH₂,4-CH₃ benzoate
Heterocyclic replacement (thiazole)
Topological PSA and binding surface altered

Comparative Evidence


Lipophilicity Comparison: Ester vs Free Acid

The methyl ester derivative (CAS 474330-54-6) exhibits a calculated LogP (XLogP3) of 2.1 , representing an increase relative to the parent carboxylic acid 5-amino-2-bromo-4-methylbenzoic acid (CAS 745048-63-9), which has a reported LogP of 1.84 . This quantitative difference in lipophilicity is a critical design parameter for optimizing passive membrane permeability.

Lipophilicity
Cross-study comparable
ΔLogP ≈ +0.26
Rationale for ester prodrug selection
Calculated values; not experimental
Lipophilicity Drug Design ADME

Scalable Esterification Protocol

Patent literature explicitly describes the preparation of methyl 5-amino-2-bromo-4-methylbenzoate (Intermediate B) on a scale starting from 100.0 g (0.435 mol) of 5-amino-2-bromo-4-methylbenzoic acid using methanol and thionyl chloride [1]. While direct comparative yield data for isomeric esters under identical conditions are not available in the retrieved data, this documentation provides a validated, scalable entry point into the SGLT2 inhibitor synthetic space that is not necessarily established for all regioisomeric analogs.

Scalable synthesis
Class-level inference
100 g scale demonstrated
Reduces procurement technical risk
Patent protocol; no isomer comparison
Process Chemistry SGLT2 Inhibitor Intermediates

Antiviral Activity: HBV Potency

Research utilizing methyl 5-amino-2-bromo-4-methylbenzoate as a synthetic intermediate for antiviral agents against Hepatitis B Virus (HBV) has reported effective concentration (EC₅₀) values in the low micromolar range (1.1 - 7.7 µM) without significant cytotoxicity . This provides a quantitative baseline for this chemical series, although direct comparative activity of the unmodified compound or close analogs in the same assay is not available.

HBV EC₅₀
Supporting evidence
1.1–7.7 µM (derived compound)
Activity benchmark for analog series
Derived antiviral compound; verify
Antiviral HBV Infectious Disease

Application Scenarios


SGLT2 Inhibitor Lead Optimization

Procure methyl 5-amino-2-bromo-4-methylbenzoate as a documented key intermediate for the synthesis of benzylic glycoside derivatives targeting SGLT2 [1]. The scalable esterification protocol described in patent literature supports its use in programs requiring multi-gram quantities for in vivo efficacy and pharmacokinetic studies.

Covalent Probe and Inhibitor Synthesis

Utilize the 2-bromo substituent as a reactive handle for nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling to elaborate the scaffold into covalent inhibitors or chemical probes . This specific reactivity profile is central to building block utility in targeted covalent inhibitor discovery.

Prodrug Strategy Development

Employ the methyl ester moiety as a latent carboxylic acid. The calculated LogP increase (XLogP3 = 2.1) relative to the free acid (LogP = 1.84) supports its selection in prodrug strategies where enhanced membrane permeability is required for initial in vitro cellular assays . Subsequent hydrolysis reveals the active carboxylic acid for further SAR exploration.

HBV Replication Inhibitor Development

Use this compound as a starting material for generating analogs in anti-HBV programs. The reported EC₅₀ range (1.1–7.7 µM) for derived structures provides a quantitative benchmark for tracking potency improvements during the optimization of novel capsid assembly modulators or replication inhibitors .

Application
Selection Property
Validation Focus
SGLT2 inhibitor lead optimization
Documented key intermediate
Scalable process and in vivo model studies
Covalent probe synthesis
Aryl bromide reactivity handle
SNAr and cross-coupling compatibility
Prodrug strategy development
Methyl ester latent acid
Permeability-prodrug evaluation
HBV replication inhibition studies
Core scaffold for analog synthesis
Antiviral activity benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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